Gemfibrozil-d6

Description

Properties

IUPAC Name |

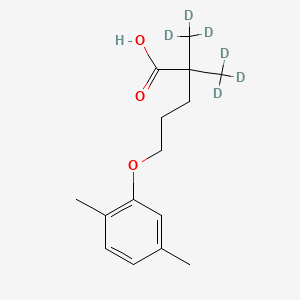

5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMJJKBWTPKOJG-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028063 | |

| Record name | Gemfibrozil-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184986-45-5 | |

| Record name | Gemfibrozil-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Gemfibrozil-d6

Gemfibrozil-d6 is the deuterated analog of Gemfibrozil, a lipid-regulating agent belonging to the fibrate class. In analytical and clinical research, this compound serves as a critical internal standard for the quantification of Gemfibrozil in biological matrices using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The accuracy and reliability of these quantitative assays are fundamentally dependent on the isotopic purity of the deuterated standard. This guide provides an in-depth overview of the isotopic purity of this compound, the methodologies for its determination, and its application in bioanalytical workflows.

Quantitative Data on this compound Purity

The isotopic and chemical purity of this compound is specified by various suppliers. High isotopic enrichment is crucial to prevent signal overlap with the non-labeled analyte, while high chemical purity ensures that no other substances interfere with the analysis. The data below is compiled from commercial suppliers of this standard.

| Supplier | CAS Number | Stated Isotopic Purity | Stated Chemical Purity |

| Cayman Chemical | 1184986-45-5 | ≥99% deuterated forms (d₁-d₆) | - |

| LGC Standards | 1184986-45-5 | 99 atom % D | >95% (HPLC)[3][4] |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is essential for their validation as internal standards.[5] High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[5]

Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method allows for the separation of the deuterated compound from potential impurities and the accurate measurement of its mass-to-charge ratio, which is used to determine the distribution of isotopologs (molecules that differ only in their isotopic composition).[6][7]

1. Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.[2]

-

The stock solution is further diluted to an appropriate concentration for LC-MS analysis.

2. Chromatographic Separation:

-

An aliquot of the prepared sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

-

The compound is separated on a reverse-phase column (e.g., C18) using a mobile phase gradient, typically consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid to improve ionization.

3. Mass Spectrometric Analysis:

-

The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[6][8]

-

The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting this compound peak.

4. Data Analysis and Purity Calculation:

-

The mass spectrum corresponding to the this compound peak is extracted.

-

The relative intensities of the ion peaks for each isotopolog (d₀, d₁, d₂, d₃, d₄, d₅, and d₆) are measured.

-

A correction is applied to account for the natural abundance of isotopes (e.g., ¹³C) that contribute to the intensity of the isotopolog peaks.[8]

-

The isotopic purity (or deuterium incorporation) is calculated based on the relative abundance of the fully deuterated (d₆) form compared to the lesser-deuterated and non-deuterated (d₀) forms.[6]

Applications and Workflows

Bioanalytical Quantification Workflow

This compound is indispensable as an internal standard in pharmacokinetic studies that measure the concentration of Gemfibrozil in plasma over time.[2][9][10] Its deuteration gives it a higher mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical properties ensure it behaves identically during sample extraction and ionization.[11]

Pharmacological Context: Gemfibrozil's Mechanism of Action

To appreciate the role of this compound in research, it is useful to understand the mechanism of the parent drug. Gemfibrozil primarily acts by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[12][13] This activation leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[12][14]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]

- 4. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. droracle.ai [droracle.ai]

Understanding the Certificate of Analysis for Gemfibrozil-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Gemfibrozil-d6. As a deuterated internal standard, this compound is critical for the accurate quantification of the lipid-regulating agent Gemfibrozil in complex matrices, particularly in pharmacokinetic and metabolic studies. This document will summarize key analytical data, detail the experimental protocols used for its characterization, and illustrate the logical workflow of its application in bioanalysis.

Physicochemical and Analytical Data Summary

A Certificate of Analysis for this compound quantifies its identity, purity, and isotopic labeling. The following tables consolidate typical data found for this standard.

Table 1: Chemical and Physical Properties of this compound

| Parameter | Value | Source |

| Chemical Name | 5-(2,5-Dimethylphenoxy)-2,2-bis(methyl-d3)pentanoic acid | [1][2][3] |

| Synonyms | CI-719-d6, Gemfibrozil (2,2-dimethyl-d6) | [2][4] |

| CAS Number | 1184986-45-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₆D₆O₃ | [1][2] |

| Molecular Weight | 256.4 g/mol | [1][2] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage | -20°C in a well-closed container | [1][2] |

Table 2: Typical Analytical Specifications for this compound

| Analysis | Specification | Source |

| Chromatographic Purity (HPLC) | >95% | [6][7] |

| Chemical Purity | >98% | [4] |

| Isotopic Enrichment (d₁-d₆) | ≥99% deuterated forms | [2] |

| Identity (¹H-NMR) | Conforms to structure | [1] |

| Identity (Mass Spectrometry) | Conforms to structure | [1] |

Key Experimental Protocols

The specifications presented in a CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to characterize this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method assesses the chemical purity of this compound by separating it from any non-deuterated Gemfibrozil and other impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV absorbance at a wavelength where Gemfibrozil has significant absorbance, such as 276 nm.

-

Sample Preparation : A known concentration of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the HPLC system.

-

Quantification : The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and determines the extent of deuterium incorporation.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS).

-

Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode. For Gemfibrozil, negative ion mode is often used.

-

Mass Analysis : Full scan mass spectra are acquired over a relevant m/z range to observe the molecular ion of this compound.

-

Sample Preparation : A dilute solution of this compound in a suitable solvent is infused directly or injected via LC into the mass spectrometer.

-

Data Analysis : The mass spectrum is analyzed to confirm the presence of the expected molecular ion for this compound (e.g., [M-H]⁻ at m/z 255.2). The isotopic distribution is examined to calculate the percentage of the d6-labeled compound relative to lower deuterated forms (d1-d5) and the unlabeled (d0) compound.

Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and the position of the deuterium labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Sample Preparation : The this compound sample is dissolved in the deuterated solvent.

-

Data Acquisition : A standard ¹H-NMR spectrum is acquired.

-

Spectral Interpretation : The spectrum is analyzed for the presence of characteristic proton signals of the Gemfibrozil structure. The absence or significant reduction of the signals corresponding to the methyl protons at the 2-position confirms the successful deuteration at this site.

Application in Bioanalysis: LC-MS/MS Quantification of Gemfibrozil

This compound is most commonly used as an internal standard (IS) for the quantification of Gemfibrozil in biological samples like plasma or urine. The following workflow and diagram illustrate this application.

Experimental Workflow for Sample Analysis

-

Sample Preparation : A known amount of this compound (internal standard) is spiked into the biological sample (e.g., plasma), standards, and quality control samples.

-

Extraction : Gemfibrozil and this compound are extracted from the biological matrix, typically through protein precipitation with acetonitrile or liquid-liquid extraction.[8]

-

Chromatographic Separation : The extracted sample is injected into an LC-MS/MS system. A reversed-phase C18 column is used to chromatographically separate Gemfibrozil from other matrix components.[8]

-

Mass Spectrometric Detection : The separated analyte and internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Gemfibrozil and this compound.[8]

-

Quantification : The peak area ratio of Gemfibrozil to this compound is calculated. This ratio is used to construct a calibration curve from the standards, from which the concentration of Gemfibrozil in the unknown samples is determined.

Logical Workflow Diagram

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]

- 4. This compound (2,2-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 5. This compound | 1184986-45-5 [amp.chemicalbook.com]

- 6. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]

- 7. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]

- 8. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Gemfibrozil-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemfibrozil-d6 is the deuterated analog of Gemfibrozil, a well-established lipid-regulating agent. This stable isotope-labeled version serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantification of Gemfibrozil in biological matrices using mass spectrometry.[1][2][3] Its physical and chemical properties are crucial for the development of robust analytical methods and for understanding its behavior in experimental settings. This guide provides a comprehensive overview of the core characteristics of this compound, detailed experimental protocols for its application, and visualizations to illustrate its biological context.

Physicochemical Properties

Table 1: General and Chemical Properties

| Property | This compound | Gemfibrozil |

| Chemical Name | 5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid[4][5] | 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid[6] |

| Synonyms | CI-719-d6, Decrelip-d6, Lopid-d6[1][7] | CI-719, Lopid, Jezil[6] |

| CAS Number | 1184986-45-5[1][4][5] | 25812-30-0[5][6][7] |

| Molecular Formula | C₁₅H₁₆D₆O₃[1][7] | C₁₅H₂₂O₃[6][7] |

| Molecular Weight | 256.37 g/mol [4][7][8] | 250.33 g/mol [6][7] |

| Appearance | White Solid[9] | White Crystalline Solid |

| Purity | ≥99% deuterated forms (d1-d6)[1] | Not Applicable |

Table 2: Physical Properties

| Property | This compound | Gemfibrozil |

| Melting Point | 59-60°C[8] | 58-61°C[6] |

| Boiling Point | Not available | 158.5 °C at 0.02 mmHg[6] |

| Solubility | Soluble in DMSO and Methanol[1] | Practically insoluble in water; very soluble in methylene chloride; freely soluble in anhydrous ethanol and methanol[10] |

| Storage Conditions | -20°C, Hygroscopic, Under Inert Atmosphere[8] | Room temperature[11] |

Mechanism of Action of Gemfibrozil

Gemfibrozil primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[12][13] Activation of PPARα leads to a cascade of downstream effects that collectively improve the lipid profile. The signaling pathway is depicted below.

Caption: Mechanism of action of Gemfibrozil via PPARα activation.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The following provides a detailed methodology for its use in the quantification of Gemfibrozil in human plasma.

Quantification of Gemfibrozil in Human Plasma using LC-MS/MS

1. Objective: To accurately determine the concentration of Gemfibrozil in human plasma samples using a stable isotope dilution LC-MS/MS method.

2. Materials and Reagents:

-

Gemfibrozil (analytical standard)

-

This compound (internal standard)[3]

-

Human plasma (EDTA anticoagulated)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard Solution Preparation:

-

Primary Stock Solutions: Prepare individual stock solutions of Gemfibrozil and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Gemfibrozil by serial dilution of the primary stock solution with methanol to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 10 µg/mL.

5. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

6. LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of Gemfibrozil from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM):

-

Gemfibrozil: Precursor ion > Product ion (e.g., m/z 249.1 > 121.1)

-

This compound: Precursor ion > Product ion (e.g., m/z 255.2 > 127.1)

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Gemfibrozil to this compound against the concentration of the calibration standards.

-

Determine the concentration of Gemfibrozil in the plasma samples by interpolating their peak area ratios from the calibration curve.

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for Gemfibrozil quantification.

Conclusion

This compound is an essential analytical tool for researchers in drug metabolism and pharmacokinetics. Its well-defined physical and chemical properties, coupled with its isotopic purity, make it an ideal internal standard for the precise and accurate quantification of Gemfibrozil. The detailed experimental protocol provided herein offers a robust framework for its application in a laboratory setting. Understanding the mechanism of action of the parent compound, Gemfibrozil, further enriches the context for its use in preclinical and clinical research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H22O3 | CID 45039338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (2,2-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 6. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS No- 1184986-45-5 | Simson Pharma Limited [simsonpharma.com]

- 8. This compound | 1184986-45-5 [amp.chemicalbook.com]

- 9. This compound (2,2-dimethyl-d6) | CymitQuimica [cymitquimica.com]

- 10. Gemfibrozil | 25812-30-0 [chemicalbook.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. droracle.ai [droracle.ai]

- 13. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]

Gemfibrozil-d6: An In-depth Technical Guide for Researchers

CAS Number: 1184986-45-5

This technical guide provides a comprehensive overview of Gemfibrozil-d6, a deuterated analog of the lipid-regulating agent Gemfibrozil. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical applications, and the pharmacological context of its parent compound.

Core Compound Details

This compound is a stable isotope-labeled form of Gemfibrozil, primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid |

| Synonyms | Gemfibrozil (2,2-dimethyl-D6), CI-719-d6, Decrelip-d6, Genlip-d6, Gevilon-d6 |

| Molecular Formula | C₁₅H₁₆D₆O₃ |

| Molecular Weight | 256.37 g/mol |

| CAS Number | 1184986-45-5 |

| Appearance | White Solid |

| Purity | Typically >95% (HPLC) |

| Storage | -20°C |

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, its preparation can be inferred from the established synthesis routes of Gemfibrozil. The most common approach involves the Williamson ether synthesis, where a deuterated precursor is used.

A plausible synthetic route would involve the reaction of 2,5-dimethylphenol with a deuterated ester of 5-halo-2,2-dimethylpentanoic acid, followed by hydrolysis. The deuteration is introduced at the gem-dimethyl position of the pentanoic acid backbone.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Pharmacological Context: Mechanism of Action of Gemfibrozil

As a stable isotope-labeled analog, this compound is presumed to exhibit the same pharmacological activity as Gemfibrozil. Gemfibrozil is a lipid-regulating agent that primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.

The activation of PPARα leads to a cascade of effects on lipid metabolism:

-

Increased Lipoprotein Lipase (LPL) Activity: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).

-

Reduced Hepatic Triglyceride Production: Gemfibrozil inhibits the synthesis and increases the clearance of apolipoprotein B, a key component of VLDL.

-

Increased HDL Cholesterol: The mechanism for this is not fully elucidated but is a consistent clinical observation.

Signaling Pathway of Gemfibrozil:

Caption: Gemfibrozil's mechanism via PPARα activation.

Experimental Protocols and Analytical Applications

This compound is an essential tool for the accurate quantification of Gemfibrozil in biological matrices. Its use as an internal standard corrects for variations in sample preparation and instrument response.

Quantification of Gemfibrozil in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of Gemfibrozil in human plasma.[1]

Experimental Workflow:

Caption: LC-MS/MS sample preparation workflow.

Instrumentation and Conditions:

| Parameter | Value |

| Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water with formic acid (gradient elution) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 10 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Monitored Transitions | Gemfibrozil: m/z 249.1 → 121.1this compound: m/z 255.2 → 127.1 |

Data Analysis:

The concentration of Gemfibrozil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Gemfibrozil.

Discussion and Conclusion

This compound is an indispensable tool for pharmacokinetic and bioequivalence studies of Gemfibrozil. Its chemical and physical properties are nearly identical to the parent drug, ensuring similar behavior during extraction and chromatographic separation, which is crucial for a reliable internal standard.

The mechanism of action of Gemfibrozil, and by extension this compound, through the PPARα signaling pathway is well-established. This provides a solid pharmacological basis for studies involving this compound.

The provided experimental protocol for LC-MS/MS analysis serves as a robust starting point for researchers developing quantitative assays for Gemfibrozil. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the highest accuracy and precision in such analyses.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Deuterium Labeling Position in Gemfibrozil-d6

This technical guide provides a comprehensive overview of the deuterium labeling in this compound, a stable isotope-labeled internal standard critical for quantitative bioanalysis. This document details the precise location of the deuterium atoms, summarizes key quantitative data, and presents detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Deuterium Labeling Position

This compound is a deuterated analog of Gemfibrozil, a lipid-regulating agent. The deuterium atoms are strategically placed to ensure metabolic stability and a distinct mass difference from the unlabeled compound, without altering its chemical properties. The formal chemical name for this compound is 5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid.[1][2][3] This nomenclature explicitly indicates that the six deuterium atoms replace the six hydrogen atoms of the two methyl groups at the C2 position of the pentanoic acid chain.

References

The Solubility Profile of Gemfibrozil-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Gemfibrozil-d6, a deuterated internal standard of the lipid-regulating agent Gemfibrozil. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including the preparation of stock solutions for in vitro and in vivo studies, analytical method development, and formulation studies. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of key processes to aid in laboratory practice.

Introduction to this compound

This compound is a stable, isotopically labeled form of Gemfibrozil, where six hydrogen atoms on the dimethyl groups have been replaced with deuterium. It is primarily used as an internal standard for the quantification of Gemfibrozil in biological matrices by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The structural similarity and mass difference make it an ideal internal standard, co-eluting with the analyte of interest while being distinguishable by its mass-to-charge ratio.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₅H₁₆D₆O₃ |

| Molecular Weight | 256.4 g/mol [2] |

| Appearance | White Solid[3] |

| Purity | ≥99% deuterated forms (d₁-d₆)[2] |

| Storage | -20°C[2] |

Solubility Data of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative information from suppliers indicates its solubility in common laboratory solvents.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Methanol | Soluble[2] |

| Acetonitrile | Soluble (Commercially available as a 100 µg/ml solution)[4] |

Solubility Data of Gemfibrozil (Non-Deuterated)

Due to the limited availability of quantitative solubility data for this compound, the solubility of its non-deuterated counterpart, Gemfibrozil, can serve as a valuable reference point. The physicochemical properties of deuterated and non-deuterated isotopologues are generally very similar, and thus their solubility in various organic solvents is expected to be comparable. The following table summarizes the mole fraction solubility of Gemfibrozil in twelve different organic solvents at various temperatures, as reported in a comprehensive study.[5]

Table 2: Mole Fraction Solubility (x) of Gemfibrozil in Various Organic Solvents at Different Temperatures (K)[5]

| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |

| Water | 1.89 x 10⁻⁶ | 2.21 x 10⁻⁶ | 2.56 x 10⁻⁶ | 2.89 x 10⁻⁶ | 3.24 x 10⁻⁶ |

| Methanol | 4.15 x 10⁻² | 4.67 x 10⁻² | 5.21 x 10⁻² | 5.89 x 10⁻² | 6.41 x 10⁻² |

| Ethanol | 5.24 x 10⁻² | 5.98 x 10⁻² | 6.81 x 10⁻² | 7.45 x 10⁻² | 8.23 x 10⁻² |

| Isopropanol | 6.84 x 10⁻² | 7.69 x 10⁻² | 8.52 x 10⁻² | 9.41 x 10⁻² | 1.05 x 10⁻¹ |

| 1-Butanol | 8.21 x 10⁻² | 9.15 x 10⁻² | 1.02 x 10⁻¹ | 1.13 x 10⁻¹ | 1.25 x 10⁻¹ |

| 2-Butanol | 7.98 x 10⁻² | 8.91 x 10⁻² | 9.98 x 10⁻² | 1.11 x 10⁻¹ | 1.23 x 10⁻¹ |

| Ethylene Glycol | 3.21 x 10⁻² | 3.54 x 10⁻² | 3.98 x 10⁻² | 4.32 x 10⁻² | 4.78 x 10⁻² |

| Propylene Glycol | 4.56 x 10⁻² | 5.01 x 10⁻² | 5.67 x 10⁻² | 6.21 x 10⁻² | 6.87 x 10⁻² |

| Polyethylene Glycol-400 | 9.89 x 10⁻² | 1.11 x 10⁻¹ | 1.24 x 10⁻¹ | 1.35 x 10⁻¹ | 1.48 x 10⁻¹ |

| Ethyl Acetate | 8.99 x 10⁻² | 1.01 x 10⁻¹ | 1.13 x 10⁻¹ | 1.26 x 10⁻¹ | 1.41 x 10⁻¹ |

| Dimethyl Sulfoxide | 1.15 x 10⁻¹ | 1.26 x 10⁻¹ | 1.39 x 10⁻¹ | 1.51 x 10⁻¹ | 1.65 x 10⁻¹ |

| Transcutol® (THP) | 1.32 x 10⁻¹ | 1.45 x 10⁻¹ | 1.58 x 10⁻¹ | 1.69 x 10⁻¹ | 1.81 x 10⁻¹ |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents, adapted from established shake-flask methods.[5]

Materials and Equipment:

-

This compound (crystalline solid)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Isothermal shaker or water bath with temperature control

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to the desired temperature.

-

Allow the mixtures to shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the undissolved solid.

-

Centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the saturated solutions.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the respective solvent at the given temperature based on the concentration determined and the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

This technical guide provides a summary of the available solubility information for this compound and its non-deuterated analog, Gemfibrozil. While quantitative data for the deuterated form is sparse, the provided data for Gemfibrozil serves as a strong proxy for researchers and scientists. The detailed experimental protocol and workflow diagram offer a practical framework for laboratories to determine the solubility of this compound in specific solvents of interest, thereby facilitating its effective use in drug development and analytical applications.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (2,2-dimethyl-d6) | CymitQuimica [cymitquimica.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Solubility measurement, Hansen solubility parameters and solution thermodynamics of gemfibrozil in different pharmaceutically used solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Gemfibrozil: An In-depth Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of gemfibrozil, a fibrate drug widely used in the management of dyslipidemia. The document delves into the molecular pathways, quantitative effects on lipid metabolism, and detailed experimental protocols relevant to metabolic research.

Core Mechanism of Action: PPARα Agonism

Gemfibrozil's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2][3] As a PPARα agonist, gemfibrozil modulates the transcription of a suite of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.[4][5]

Upon binding to gemfibrozil, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby regulating their expression.[5][6]

Key Molecular Events:

-

Increased Lipoprotein Lipase (LPL) Activity: Gemfibrozil upregulates the expression of LPL, an enzyme crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[2][7] This leads to enhanced clearance of triglyceride-rich lipoproteins from the circulation.[8] Studies have shown that gemfibrozil can increase postheparin extra-hepatic lipoprotein lipase activity by approximately 25%.[7][9]

-

Reduced Apolipoprotein C-III (ApoC-III) Synthesis: Gemfibrozil decreases the hepatic production of ApoC-III, a protein that inhibits LPL activity.[2] By reducing ApoC-III levels, gemfibrozil further promotes the catabolism of triglyceride-rich lipoproteins.

-

Enhanced Fatty Acid Oxidation: Activation of PPARα by gemfibrozil stimulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as carnitine palmitoyltransferase 2 (CPT2), acyl-CoA oxidase 1 (ACOX1), and hydroxyacyl-CoA dehydrogenase (HADHA).[4][10] This increased fatty acid catabolism in the liver reduces the substrate availability for triglyceride synthesis.

-

Modulation of Apolipoprotein Synthesis: Gemfibrozil increases the hepatic synthesis of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of high-density lipoprotein (HDL).[8][11] This contributes to the observed increase in HDL cholesterol levels. Conversely, it can inhibit the synthesis of Apolipoprotein B (ApoB), the primary protein component of VLDL and low-density lipoprotein (LDL).[11]

Quantitative Effects on Lipid and Lipoprotein Metabolism

The activation of PPARα by gemfibrozil translates into significant alterations in the plasma lipid profile. These effects have been quantified in numerous clinical trials.

Table 1: Summary of Gemfibrozil's Effects on Plasma Lipids and Lipoproteins

| Parameter | Typical Change with Gemfibrozil Treatment | Reference(s) |

| Triglycerides (TG) | ↓ 30% to 60% | [3] |

| Very-Low-Density Lipoprotein (VLDL) Cholesterol | ↓ 40% to 60% | [12] |

| High-Density Lipoprotein (HDL) Cholesterol | ↑ 10% to 30% | [3] |

| Low-Density Lipoprotein (LDL) Cholesterol | Variable (may increase, decrease, or remain unchanged) | [11] |

| Apolipoprotein A-I (ApoA-I) | ↑ | [11] |

| Apolipoprotein A-II (ApoA-II) | ↑ | [8] |

| Apolipoprotein B (ApoB) | ↓ | [11] |

| Apolipoprotein C-III (ApoC-III) | ↓ | [2] |

Table 2: Quantitative Data from Selected Clinical Studies

| Study | Patient Population | Gemfibrozil Dose | Duration | Key Findings | Reference(s) |

| Helsinki Heart Study | Middle-aged men with primary dyslipidemia | 1200 mg/day | 5 years | 34% reduction in the incidence of coronary heart disease. Significant reduction in triglycerides and increase in HDL cholesterol. | [13] |

| VA-HIT | Men with coronary heart disease, low HDL, and low LDL | 1200 mg/day | 5.1 years (median) | 22% reduction in major coronary events. 6% increase in HDL and 31% decrease in triglycerides. | [14] |

| Study in Type V Hyperlipidemia | Patients with Type V hyperlipidemia | 1200 mg/day | 8 weeks | Total plasma triglycerides reduced from 21.03 to 5.50 mmol/L. HDL cholesterol increased from 0.62 to 0.85 mmol/L. | [15] |

| Study in Chronic Renal Failure | Patients with chronic renal failure and hyperlipidemia | 1200 mg/day | 28 weeks | VLDL triglycerides and cholesterol decreased by ~50%. HDL cholesterol increased by 30%. | [16] |

Signaling Pathways and Experimental Workflows

Gemfibrozil-PPARα Signaling Pathway

Caption: Gemfibrozil activates PPARα, leading to transcriptional regulation of genes involved in lipid metabolism.

Experimental Workflow for Investigating Gemfibrozil's Effects

Caption: A typical experimental workflow to elucidate the metabolic effects of gemfibrozil.

Detailed Experimental Protocols

PPARα Reporter Gene Assay

This assay quantifies the ability of gemfibrozil to activate PPARα.

-

Cell Line: Human hepatoma cell lines like HepG2 are commonly used.

-

Plasmids:

-

An expression vector for human or rodent PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

A control plasmid (e.g., expressing β-galactosidase) for transfection efficiency normalization.

-

-

Procedure:

-

Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter plasmid, and the control plasmid.

-

After transfection, treat the cells with varying concentrations of gemfibrozil or a vehicle control for 24-48 hours.

-

Lyse the cells and measure luciferase and β-galactosidase activities.

-

Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.

-

The fold induction of luciferase activity in gemfibrozil-treated cells compared to vehicle-treated cells indicates the level of PPARα activation.[6][17]

-

Lipoprotein Lipase (LPL) Activity Assay

This assay measures the enzymatic activity of LPL in post-heparin plasma.

-

Principle: LPL activity is determined by measuring the release of radiolabeled free fatty acids from a triglyceride substrate.

-

Substrate: A radiolabeled triacylglycerol emulsion (e.g., [³H]triolein) is used as the substrate.

-

Procedure:

-

Collect blood samples from subjects before and after intravenous heparin administration (to release LPL from the endothelium).

-

Prepare post-heparin plasma.

-

Incubate the plasma with the radiolabeled triglyceride substrate emulsion.

-

Stop the reaction and extract the released radiolabeled free fatty acids using a solvent partition method.

-

Quantify the radioactivity in the fatty acid-containing phase using liquid scintillation counting.

-

LPL activity is expressed as the amount of free fatty acid released per unit of time per volume of plasma.[18][19][20]

-

In Vivo VLDL-Triglyceride Turnover Rate Measurement

This method assesses the rate of VLDL production and clearance.

-

Principle: This technique involves tracing the appearance and disappearance of labeled triglycerides in the VLDL fraction of plasma.

-

Tracer: A radiolabeled precursor of triglycerides, such as [³H]glycerol or a radiolabeled fatty acid, is intravenously infused.

-

Procedure:

-

Administer a bolus or continuous infusion of the radiolabeled tracer to the subject.

-

Collect blood samples at multiple time points.

-

Isolate the VLDL fraction from the plasma by ultracentrifugation.

-

Extract the lipids from the VLDL fraction and measure the radioactivity incorporated into the triglycerides.

-

The VLDL-triglyceride secretion rate and fractional catabolic rate are calculated by applying compartmental modeling to the tracer kinetics data.[16][21]

-

Fatty Acid β-Oxidation Assay in Cultured Hepatocytes

This assay measures the rate of fatty acid breakdown in liver cells.

-

Principle: The rate of β-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites (ASMs) or CO₂ from a radiolabeled fatty acid substrate.

-

Substrate: [¹⁴C]-labeled long-chain fatty acids like palmitic acid are commonly used.

-

Procedure:

-

Culture primary hepatocytes or a suitable hepatocyte cell line.

-

Treat the cells with gemfibrozil or a vehicle control.

-

Incubate the cells with the [¹⁴C]-labeled fatty acid substrate.

-

For ASM measurement, precipitate the protein and lipids and measure the radioactivity in the acid-soluble supernatant.

-

For CO₂ measurement, capture the evolved ¹⁴CO₂ and quantify it by scintillation counting.

-

The rate of β-oxidation is calculated based on the amount of radiolabeled product formed per unit of time per amount of cellular protein.[15][22]

-

Conclusion

Gemfibrozil exerts its profound effects on lipid metabolism primarily through the activation of the nuclear receptor PPARα. This leads to a cascade of transcriptional changes that collectively reduce plasma triglycerides and VLDL levels while increasing HDL cholesterol. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of gemfibrozil and to explore its therapeutic potential in various metabolic disorders.

References

- 1. Effects of the PPARα Agonist and Widely Used Antihyperlipidemic Drug Gemfibrozil on Hepatic Toxicity and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]

- 3. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Gemfibrozil-Induced Intracellular Triglyceride Increase in SH-SY5Y, HEK and Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 7. droracle.ai [droracle.ai]

- 8. Mechanism of action of gemfibrozil on lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of gemfibrozil on lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Gemfibrozil therapy in primary type II hyperlipoproteinemia: effects on lipids, lipoproteins and apolipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of gemfibrozil on serum lipids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of gemfibrozil on adipose tissue and muscle lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An approach to measuring the in vivo transformation of glycerol to a very low density lipoprotein triglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A stable, radioactive substrate emulsion for assay of lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]

- 20. LPL Activity Assay Protocol [sigmaaldrich.com]

- 21. Measurement of In Vivo VLDL and Chylomicron Secretion | Springer Nature Experiments [experiments.springernature.com]

- 22. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Utilizing Gemfibrozil-d6 as an Internal Standard for Accurate Quantification of Gemfibrozil by LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the use of Gemfibrozil-d6 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Gemfibrozil. The inclusion of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in quantitative bioanalysis.

Gemfibrozil is a lipid-regulating agent used in the treatment of hyperlipidemia. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring. This compound, a deuterated analog of Gemfibrozil, serves as an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio.

This application note details a validated LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides quantitative data and visual workflows to aid researchers in implementing this method in their laboratories.

Experimental Protocols

A widely adopted and validated method for the analysis of Gemfibrozil in human plasma involves protein precipitation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.[1][2][3]

Materials and Reagents

-

Gemfibrozil analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with EDTA as anticoagulant)

Standard and Internal Standard Stock Solution Preparation

-

Gemfibrozil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Gemfibrozil in 100% methanol.

-

This compound Working Internal Standard Solution (32 µg/mL): Prepare by diluting a stock solution of this compound in 100% methanol.[1]

-

Calibration Standards and Quality Controls (QCs): Prepare working standard stocks of Gemfibrozil at various concentrations (e.g., 5, 10, 25, 50, 100, 250, and 500 µg/mL) by serial dilution of the Gemfibrozil stock solution in methanol.[1] These are then spiked into blank plasma to create calibration standards and QCs at the desired concentrations.[1]

Sample Preparation: Protein Precipitation

This protocol is adapted from a validated method for the analysis of Gemfibrozil in human plasma.[1]

-

Pipette 125 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound working internal standard solution (32 µg/mL) to each tube, except for the blank samples.

-

Add 120 µL of 500 mM ammonium acetate and vortex mix.

-

Add 500 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at 9200 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and dilute it two-fold with ultrapure water.

-

Inject a 15 µL aliquot of the final solution into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following LC parameters have been shown to provide good chromatographic separation of Gemfibrozil.[1]

| Parameter | Value |

| HPLC System | Surveyor LC autosampler and pump or equivalent |

| Column | Sunfire C18, 2.1 mm x 50 mm, 5 µm |

| Mobile Phase | 0.1% Formic Acid in 50:50 Acetonitrile/Water (v/v) |

| Flow Rate | 300 µL/min |

| Column Temperature | 40°C |

| Injection Volume | 15 µL |

Mass Spectrometry (MS) Conditions

A tandem mass spectrometer is used for the detection of Gemfibrozil and this compound. The following are typical parameters for a single quadrupole mass spectrometer, though a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode is recommended for higher selectivity and sensitivity.[1]

| Parameter | Value |

| Mass Spectrometer | Thermo Fisher MSQ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Detection Mode | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Needle Voltage | 2.5 kV |

| Cone Voltage | 50 V |

| Capillary Temperature | 535°C |

For enhanced selectivity, the use of a triple quadrupole mass spectrometer in MRM mode is the standard for quantitative bioanalysis. The precursor ions ([M+H]⁺) are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).

Based on available data, the following MRM transitions can be used for Gemfibrozil:[4]

-

Gemfibrozil:

-

m/z 251.15 → 83.05 (Collision Energy: -17.0 V)

-

m/z 251.15 → 128.95 (Collision Energy: -12.0 V)

-

-

This compound:

-

m/z 257.56 → 83.05 (Collision energy should be optimized, but is expected to be similar to Gemfibrozil)

-

m/z 257.56 → 128.95 (Collision energy should be optimized, but is expected to be similar to Gemfibrozil)

-

Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for Gemfibrozil in human plasma using this compound as an internal standard.[1][2][3]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linear Range | 0.5 - 50 µg/mL |

| Lower Limit of Quantitation (LLOQ) | 0.5 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Intra-Assay Precision and Accuracy

| QC Concentration (µg/mL) | Precision (%CV) | Accuracy (% of Nominal) |

| 0.5 (LLOQ) | 10.7 | 108.7 |

| 1.5 (Low) | 1.6 | 85.6 |

| 10 (Medium) | 3.3 | 92.6 |

| 40 (High) | 2.3 | 91.8 |

Table 3: Inter-Assay Precision and Accuracy

| QC Concentration (µg/mL) | Precision (%CV) | Accuracy (% of Nominal) |

| 0.5 (LLOQ) | 7.8 | 104.0 |

| 1.5 (Low) | 4.4 | 89.4 |

| 10 (Medium) | 5.3 | 94.7 |

| 40 (High) | 4.6 | 92.8 |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of Gemfibrozil using this compound as an internal standard.

References

- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note and Protocol for the Quantification of Gemfibrozil in Human Plasma using a Validated LC-MS/MS Method with Gemfibrozil-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemfibrozil (Lopid®) is a fibric acid derivative widely used in the treatment of dyslipidemia, primarily hypertriglyceridemia.[1] It functions by activating the peroxisome proliferator-activated receptor-alpha (PPARα), which plays a crucial role in lipid metabolism.[2] Accurate and reliable quantification of gemfibrozil in human plasma is essential for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring.[1][3] This document provides a detailed protocol for the determination of gemfibrozil in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The stable isotope-labeled compound, gemfibrozil-d6, is utilized as an internal standard (IS) to ensure high accuracy and precision.[1][2][3] The described method is simple, rapid, and suitable for high-throughput analysis in a clinical or research setting.

Experimental

Materials and Reagents

-

Analytes: Gemfibrozil (USP reference standard), this compound (internal standard)[1]

-

Reagents:

-

Human Plasma: K2-EDTA anticoagulated human plasma from at least six different sources for method validation.[1]

Instrumentation

A liquid chromatography system coupled with a tandem mass spectrometer is required. The following is a representative configuration:

-

LC System: A system capable of delivering reproducible gradients at low flow rates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) or equivalent that provides good peak shape and separation.[4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Prepare working standard solutions of gemfibrozil by serial dilution of the stock solution with methanol to achieve concentrations ranging from 5 to 500 µg/mL.[1]

-

-

Internal Standard Working Solution (32 µg/mL):

-

Prepare a 32 µg/mL working solution of this compound by diluting the stock solution with methanol.[1]

-

-

Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate gemfibrozil working standard solutions to achieve final concentrations of 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, and 50.0 µg/mL.[1]

-

Prepare quality control (QC) samples at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.5 µg/mL

-

Low QC (LQC): 1.5 µg/mL

-

Medium QC (MQC): 10 µg/mL

-

High QC (HQC): 40 µg/mL[1]

-

-

Store plasma standards and QC samples at -80°C until analysis.[1]

-

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for sample cleanup.[1]

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Add 125 µL of the respective plasma sample (standard, QC, or unknown) to the labeled tubes.[1]

-

To all tubes except the "double blank" (blank plasma with no IS), add 20 µL of the 32 µg/mL this compound internal standard working solution.[1]

-

Add 250 µL of acetonitrile to each tube to precipitate the plasma proteins.[1]

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)[4] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or gradient elution can be optimized for the specific column. A typical starting point is 60% B, with a run time of less than 5 minutes. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Optimized for the specific instrument (e.g., 500°C) |

| Ion Spray Voltage | Optimized for the specific instrument (e.g., -4500 V) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Gemfibrozil | 249.2 | 121.1 |

| This compound | 255.2 | 127.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The full scan mass spectra show gemfibrozil at m/z 251.51 and this compound at m/z 257.56 in some literature, likely due to adduct formation or isotopic distribution.[1] The provided MRM transitions are commonly used for quantification.

Data Analysis and Quantification

-

Integrate the peak areas for gemfibrozil and this compound for each sample.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis with a 1/x² weighting factor to determine the best fit for the calibration curve.[4]

-

Use the regression equation to calculate the concentration of gemfibrozil in the QC and unknown samples.

Method Validation Summary

A summary of the validation parameters for a similar validated method is presented below for reference.[1]

| Parameter | Result |

| Linear Range | 0.5 - 50 µg/mL[1] |

| Lower Limit of Quantitation (LLOQ) | 0.5 µg/mL[1] |

| Intra-assay Precision (%CV) | 1.6% - 10.7%[1] |

| Inter-assay Precision (%CV) | 4.4% - 7.8%[1] |

| Intra-assay Accuracy (% of nominal) | 85.6% - 108.7%[1] |

| Inter-assay Accuracy (% of nominal) | 89.4% - 104.0%[1] |

Experimental Workflow Diagram

Caption: Workflow for Gemfibrozil Quantification in Human Plasma.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of gemfibrozil in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making it well-suited for regulated bioanalytical studies. The simple protein precipitation sample preparation procedure allows for a high-throughput workflow, which is advantageous in clinical and drug development settings.

References

- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Gemfibrozil in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Gemfibrozil in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Gemfibrozil-d6, is employed. The methodology incorporates a straightforward protein precipitation for sample preparation, facilitating high-throughput analysis. Chromatographic separation is efficiently achieved using a C18 reversed-phase column with a rapid gradient elution. Detection and quantification are performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is ideally suited for pharmacokinetic evaluations, therapeutic drug monitoring, and various clinical research applications.

Introduction

Gemfibrozil is a widely prescribed fibric acid derivative for the management of dyslipidemia.[1][2] The precise and dependable measurement of Gemfibrozil in biological samples is essential for characterizing its pharmacokinetic profile and for effective clinical oversight. LC-MS/MS has emerged as the premier analytical technique for bioanalysis, offering unparalleled sensitivity, selectivity, and analytical speed. The incorporation of a deuterated internal standard like this compound represents the gold standard in quantitative LC-MS/MS, as it adeptly mitigates matrix effects and variability arising from sample processing and instrument response.[1] This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Gemfibrozil analysis in human plasma.

Experimental Protocols

Materials and Reagents

-

Gemfibrozil and this compound reference standards

-

HPLC-grade or LC-MS grade acetonitrile and methanol

-

Formic acid, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole Mass Spectrometer

-

Analytical Column: Sunfire C18, 2.1 mm × 50 mm, 5 µm particle size, or equivalent[3]

Standard and Sample Preparation

Stock Solutions: Prepare individual stock solutions of Gemfibrozil and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Serially dilute the Gemfibrozil stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 32 µg/mL.[3]

Plasma Sample Preparation (Protein Precipitation):

-

Aliquot 125 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[3]

-

Add 20 µL of the this compound internal standard working solution to all tubes except for the double blank (blank plasma with no analyte or IS).[3]

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Method

-

Analytical Column: Sunfire C18, 2.1 mm × 50 mm, 5 µm[3]

-

Mobile Phase: 0.1% formic acid in 50:50 acetonitrile/water (v/v)[3]

-

Flow Rate: 300 µL/min[3]

-

Column Temperature: 40°C[3]

-

Injection Volume: 10 µL

-

Run Time: Approximately 5 minutes[3]

Mass Spectrometry (MS) Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: Optimization required, a starting point of 535°C can be used.[1]

-

IonSpray Voltage: Optimization required, a starting point of 2.5 kV can be used.[1]

-

Collision Gas (CAD): Optimization required.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |

| Gemfibrozil | 251.51 | 83.05 | Optimized (e.g., -17 V) |

| Gemfibrozil | 251.51 | 128.95 | Optimized (e.g., -12 V) |

| This compound | 257.56 | Product Ion 1 | Optimized |

| This compound | 257.56 | Product Ion 2 | Optimized |

Note: The m/z for Gemfibrozil is [M+H]+. The m/z for this compound is also for the [M+H]+ ion. Product ions and collision energies for this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used. Due to the deuteration on the dimethyl group, a common fragment ion corresponding to the non-deuterated portion of the molecule is expected.

Data Presentation

Method Validation Summary

The following table summarizes the typical performance characteristics of this LC-MS/MS method for Gemfibrozil.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 50 µg/mL[3] |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9983 - 0.9998[3] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 0.5 µg/mL[3] |

| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.6% - 10.7%[3] |

| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.4% - 7.8%[3] |

| Intra-Assay Accuracy (% Nominal) | 85 - 115% (80 - 120% at LLOQ) | 85.6% - 108.7%[3] |

| Inter-Assay Accuracy (% Nominal) | 85 - 115% (80 - 120% at LLOQ) | 89.4% - 104.0%[3] |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Internal standard normalized factor within acceptable limits | Compensated by this compound[1] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A schematic of the analytical workflow.

Signaling Pathway: Gemfibrozil Metabolism and CYP2C8 Inhibition

Gemfibrozil undergoes extensive metabolism, primarily through glucuronidation, to form Gemfibrozil 1-O-β-glucuronide. This metabolite is a potent mechanism-based inhibitor of the cytochrome P450 enzyme CYP2C8. This interaction is clinically significant as it can lead to drug-drug interactions with other medications that are substrates for CYP2C8.

Caption: Metabolic activation and inhibition pathway.

Conclusion

The LC-MS/MS method presented herein offers a reliable, sensitive, and high-throughput approach for the quantification of Gemfibrozil in human plasma. The integration of a deuterated internal standard coupled with a simple protein precipitation sample preparation protocol renders this method highly suitable for routine application in both clinical and research settings. The detailed experimental procedures and validation data provided serve as a valuable resource for scientists and researchers engaged in drug development and clinical pharmacology.

References

Application of Gemfibrozil-d6 in Bioequivalence Studies of Gemfibrozil

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of Gemfibrozil-d6 as an internal standard in bioequivalence studies of Gemfibrozil. The use of a stable isotope-labeled internal standard like this compound is critical for the accurate and precise quantification of Gemfibrozil in biological matrices, a fundamental requirement for reliable pharmacokinetic and bioequivalence assessment. This document outlines the rationale for using this compound, a validated bioanalytical method using LC-MS/MS, a protocol for conducting a bioequivalence study, and a summary of representative pharmacokinetic data.

Introduction: The Role of this compound in Bioanalysis

In bioequivalence studies, the accurate quantification of the active pharmaceutical ingredient (API) in a biological matrix, typically plasma, is paramount. The goal is to compare the rate and extent of absorption of a test (generic) formulation to a reference (brand-name) formulation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. This compound is an ideal internal standard for Gemfibrozil quantification for the following reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Gemfibrozil. This ensures that it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.

-

Co-elution: It co-elutes with the analyte (Gemfibrozil) during chromatography, meaning it experiences the same chromatographic conditions.

-

Compensation for Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where components of the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. Since this compound is affected by the matrix in the same way as Gemfibrozil, the ratio of their peak areas remains constant, thus correcting for these variations.[1]

-

Improved Accuracy and Precision: By normalizing for variations in sample preparation, injection volume, and instrument response, this compound significantly improves the accuracy and precision of the analytical method.[2][3][4]

The diagram below illustrates the principle of using an internal standard to correct for variations in the analytical process.

Bioanalytical Method Protocol

This section details a validated LC-MS/MS method for the quantification of Gemfibrozil in human plasma using this compound as the internal standard.[2][4]

Materials and Reagents

-

Gemfibrozil reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with EDTA as anticoagulant)

Preparation of Standards and Controls

-

Stock Solutions: Prepare stock solutions of Gemfibrozil (1 mg/mL) and this compound (32 µg/mL) in methanol. Store at -20°C.

-

Working Standards: Prepare working standard solutions of Gemfibrozil by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 to 500 µg/mL.

-

Calibration Curve Standards: Spike blank human plasma with the working standard solutions to create calibration standards with a concentration range of 0.5 to 50 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 0.5 µg/mL), Low QC (1.5 µg/mL), Medium QC (10 µg/mL), and High QC (40 µg/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 125 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add a specified amount of this compound working solution to each tube (except for blanks).

-

Add 250 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Surveyor LC or equivalent |

| Analytical Column | 2.1 mm × 50 mm, 5 µm Sunfire C18 |

| Mobile Phase | 0.1% Formic Acid in 50:50 Acetonitrile/Water (v/v) |

| Flow Rate | 300 µL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Single quadrupole or triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Polarity |

| Detection Mode | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Ions to Monitor (m/z) | Gemfibrozil: 251.51, this compound: 257.56 |

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Result[2][5] |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 50 µg/mL |

| Intra-assay Precision | Coefficient of Variation (CV) ≤ 15% | 1.6% - 10.7% |

| Inter-assay Precision | Coefficient of Variation (CV) ≤ 15% | 4.4% - 7.8% |

| Intra-assay Accuracy | Within 85-115% of nominal value | 85.6% - 108.7% |

| Inter-assay Accuracy | Within 85-115% of nominal value | 89.4% - 104.0% |

| LLOQ | Signal-to-noise ratio ≥ 5; CV ≤ 20% | 0.5 µg/mL |

Bioequivalence Study Protocol

This section provides a general protocol for a bioequivalence study of Gemfibrozil tablets.

Study Design

A randomized, open-label, two-treatment, two-period, crossover design is recommended.[6] This design minimizes inter-subject variability.

Study Population

-

Healthy adult male and non-pregnant, non-lactating female volunteers.

-

Inclusion and exclusion criteria should be clearly defined in the study protocol.

Dosing and Sample Collection

-

Subjects fast overnight before receiving a single oral dose of either the test or reference Gemfibrozil formulation (e.g., 900 mg tablet) with water.[6]

-

Blood samples are collected in EDTA tubes at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-